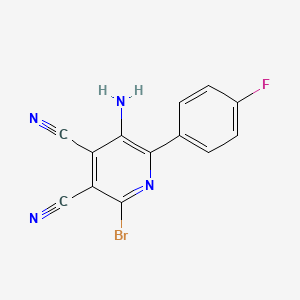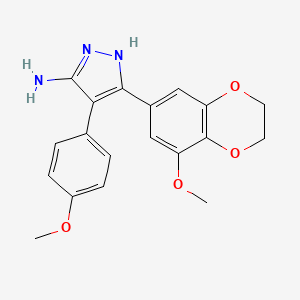![molecular formula C18H17NO3S B11044215 1-{[Diethyl(oxido)-lambda~6~-sulfanylidene]amino}anthracene-9,10-dione](/img/structure/B11044215.png)
1-{[Diethyl(oxido)-lambda~6~-sulfanylidene]amino}anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[DIETHYL(OXIDO)-LAMBDA~6~-SULFANYLIDENE]AMINO}-9,10-ANTHRAQUINONE is a complex organic compound that belongs to the anthraquinone family. Anthraquinones are known for their diverse applications in various fields, including medicine, chemistry, and industry. This particular compound is characterized by its unique structure, which includes a diethyl oxido-lambda~6~-sulfanylidene amino group attached to the anthraquinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[DIETHYL(OXIDO)-LAMBDA~6~-SULFANYLIDENE]AMINO}-9,10-ANTHRAQUINONE typically involves multiple steps, starting with the preparation of the anthraquinone core. The anthraquinone core can be synthesized through the oxidation of anthracene or by the Friedel-Crafts acylation of benzene derivatives. The diethyl oxido-lambda~6~-sulfanylidene amino group is then introduced through a series of reactions involving sulfur-containing reagents and amines.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
1-{[DIETHYL(OXIDO)-LAMBDA~6~-SULFANYLIDENE]AMINO}-9,10-ANTHRAQUINONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which can be useful in redox flow batteries.
Reduction: Reduction reactions can lead to the formation of hydroxy or amino derivatives of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
Major products formed from these reactions include various substituted anthraquinone derivatives, which can have different functional groups such as hydroxyl, amino, or alkyl groups .
Scientific Research Applications
1-{[DIETHYL(OXIDO)-LAMBDA~6~-SULFANYLIDENE]AMINO}-9,10-ANTHRAQUINONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{[DIETHYL(OXIDO)-LAMBDA~6~-SULFANYLIDENE]AMINO}-9,10-ANTHRAQUINONE involves its interaction with molecular targets such as kinases, topoisomerases, and telomerases. These interactions can lead to the inhibition of cancer cell proliferation and induction of apoptosis . The compound’s redox properties also play a crucial role in its electrochemical applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other anthraquinone derivatives such as:
- 1-HYDROXY-9,10-ANTHRAQUINONE
- 2-AMINO-9,10-ANTHRAQUINONE
- 1,4-DIAMINO-9,10-ANTHRAQUINONE
Uniqueness
What sets 1-{[DIETHYL(OXIDO)-LAMBDA~6~-SULFANYLIDENE]AMINO}-9,10-ANTHRAQUINONE apart is its unique diethyl oxido-lambda~6~-sulfanylidene amino group, which imparts distinct chemical and physical properties. This makes it particularly useful in specific applications such as redox flow batteries and anticancer research .
Properties
Molecular Formula |
C18H17NO3S |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
1-[[diethyl(oxo)-λ6-sulfanylidene]amino]anthracene-9,10-dione |
InChI |
InChI=1S/C18H17NO3S/c1-3-23(22,4-2)19-15-11-7-10-14-16(15)18(21)13-9-6-5-8-12(13)17(14)20/h5-11H,3-4H2,1-2H3 |
InChI Key |
LNYJRXXHKKKIOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=NC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O)(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-fluorophenyl)-5-nitro-1-(propan-2-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11044137.png)
![1-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-phenylurea](/img/structure/B11044140.png)

![5-(1,3-benzodioxol-5-yl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11044154.png)
![4-(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)-1,3-dimethyl-4H,5H,7H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11044158.png)


![N-[(Pyridin-2-YL)methyl]prop-2-ynamide](/img/structure/B11044167.png)
![methyl 6-(3-chlorophenyl)-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate](/img/structure/B11044186.png)
![[(8-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)methylidene]propanedinitrile](/img/structure/B11044190.png)
![1-{2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-4-methylpyrimidin-5-yl}ethanone](/img/structure/B11044194.png)
![3-[2-chloro-4-(1H-tetrazol-1-yl)phenoxy]pyridine](/img/structure/B11044199.png)
![3-(2,6-dichlorobenzyl)-6-[(E)-2-(pyridin-3-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11044205.png)
![2-Chloro-N-(2-phenylbenzo[d]oxazol-6-yl)acetamide](/img/structure/B11044210.png)
